REACTION_CXSMILES
|
[OH-].[Y+3:2].[OH-].[OH-].[N+:5]([O-:8])([OH:7])=[O:6]>O>[N+:5]([O-:8])([O-:7])=[O:6].[Y+3:2].[N+:5]([O-:8])([O-:7])=[O:6].[N+:5]([O-:8])([O-:7])=[O:6] |f:0.1.2.3,6.7.8.9|
|
Name
|
yttrium hydroxide
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Y+3].[OH-].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
yttrium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Y+3].[OH-].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
just dissolved
|
Name
|
solution
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
yttrium nitrate
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Y+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |